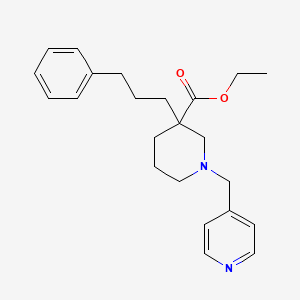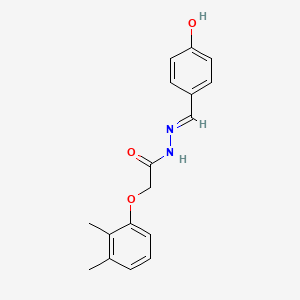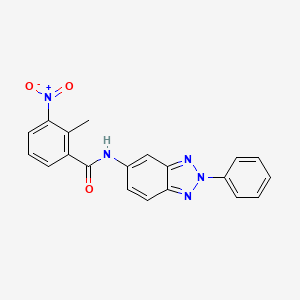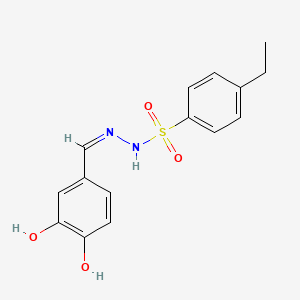
ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a selective cannabinoid receptor antagonist that was developed as an anti-obesity drug. The compound was first synthesized in the 1990s by Sanofi-Aventis, a French pharmaceutical company, and was approved for use in Europe in 2006. However, due to its adverse effects on mental health, it was later withdrawn from the market.
Mecanismo De Acción
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate acts as an inverse agonist at the cannabinoid type 1 (CB1) receptor, which is mainly expressed in the brain and peripheral tissues. The CB1 receptor plays a crucial role in regulating appetite, energy metabolism, and reward pathways. By blocking this receptor, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate reduces the activity of the endocannabinoid system, which is overactive in obese individuals.
Biochemical and Physiological Effects
The primary biochemical effect of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is the inhibition of CB1 receptor signaling, which leads to decreased food intake and weight loss in animal models and humans. The compound has also been shown to improve insulin sensitivity, lipid metabolism, and liver function in obese individuals. However, these effects are accompanied by adverse effects on mental health, such as depression, anxiety, and suicidal ideation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate is a useful tool for studying the role of the endocannabinoid system in various physiological processes, including appetite regulation, energy metabolism, and addiction. The compound has been used in numerous animal studies to elucidate the mechanisms underlying these processes. However, the adverse effects of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate on mental health limit its usefulness in clinical research.
Direcciones Futuras
Despite its withdrawal from the market, ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate remains a promising compound for further research. Future studies could focus on developing safer and more selective CB1 receptor antagonists with fewer adverse effects. Additionally, the potential therapeutic applications of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate in neurodegenerative diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the role of the endocannabinoid system in other physiological processes, such as pain perception and immune function, could be investigated using ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate as a tool.
Métodos De Síntesis
The synthesis of ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate involves several steps, including the condensation of ethyl 3-piperidinecarboxylate with 4-pyridinemethanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with 3-phenylpropanoyl chloride in the presence of triethylamine to yield ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-phenylpropyl)-1-(4-pyridinylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and neurodegenerative diseases. The compound has been shown to block the effects of cannabinoids on the central nervous system, thereby reducing appetite and food intake in animal models and humans.
Propiedades
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-6-10-20-8-4-3-5-9-20)14-7-17-25(19-23)18-21-11-15-24-16-12-21/h3-5,8-9,11-12,15-16H,2,6-7,10,13-14,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFDLHVLJZYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=NC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121364.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)


![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)
![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![7-(3,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6121378.png)
![2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121382.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)

![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)
